7-Bromo-2-cyclopropylisoindolin-1-one is a heterocyclic compound characterized by its unique isoindolinone structure, which incorporates a bromine atom and a cyclopropyl group. This compound is classified under specialty materials and has gained attention for its potential applications in medicinal chemistry, particularly as a histone deacetylase inhibitor and in the development of therapeutic agents targeting various diseases.
The compound is cataloged under the Chemical Abstracts Service number 1369899-03-5 and has several synonyms, including 7-BROMO-2-CYCLOPROPYL-3H-ISOINDOL-1-ONE. It falls within the broader category of isoindoles and nitrogen-containing heterocycles, which are known for their biological activity and utility in pharmaceuticals .
The synthesis of 7-Bromo-2-cyclopropylisoindolin-1-one can be achieved through several methods, typically involving the bromination of precursors followed by cyclization reactions. One notable method includes:
This method highlights the importance of careful reagent selection and reaction conditions to achieve high yields of the desired compound .
The molecular formula for 7-Bromo-2-cyclopropylisoindolin-1-one is . The structure features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformational flexibility and potential interactions with biological targets.
7-Bromo-2-cyclopropylisoindolin-1-one can participate in various chemical reactions, including:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for 7-Bromo-2-cyclopropylisoindolin-1-one primarily involves its role as a histone deacetylase inhibitor. By inhibiting this enzyme, the compound can alter gene expression patterns, leading to potential therapeutic effects in cancer treatment and neurodegenerative disorders. The exact biochemical pathways are still under investigation but may involve modulation of acetylation states of histones and other proteins involved in transcription regulation.
The physical properties of 7-Bromo-2-cyclopropylisoindolin-1-one include:
Chemical properties include:
These properties are crucial for handling, storage, and formulation in pharmaceutical applications.
7-Bromo-2-cyclopropylisoindolin-1-one has several promising applications in scientific research:
The strategic incorporation of bromine at the C7 position of the isoindolinone nucleus enables diverse downstream functionalization via palladium-catalyzed cross-coupling reactions. The 7-bromo substituent serves as an exceptional synthetic handle due to its balanced reactivity in aryl-carbon and aryl-heteroatom bond formations. Palladium-catalyzed Buchwald-Hartwig amination demonstrates particular utility for installing nitrogen-based functionalities. Optimization studies reveal that Xantphos as a bidentate ligand paired with Pd(OAc)₂ or Pd₂(dba)₃ catalysts (5 mol%) in dioxane solvent enables efficient C–N coupling with aryl amides, amines, and amino acid esters at elevated temperatures (100°C) [6]. Crucially, the choice of base significantly impacts yields: Cs₂CO₃ affords superior results (90-95% yield) compared to K₂CO₃ (83%) or K₃PO₄ (88%), attributable to enhanced nucleophile generation and catalyst turnover [6].
This methodology exhibits broad substrate scope tolerance for electron-deficient and electron-rich coupling partners, though sterically hindered secondary alkylamines require extended reaction times. The bromine substituent's orthogonal reactivity to other halo-groups enables sequential functionalization strategies. For instance, chemoselective C7-bromine substitution occurs without competing reaction at C4/C5 positions in polyhalogenated isoindolinones. The table below summarizes optimized conditions for key transformations:
Table 1: Palladium-Catalyzed Cross-Coupling of 7-Bromoisoindolinones
Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield Range (%) |
---|---|---|---|---|---|
Aryl Amides | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100 | 85-95 |
Amino Acid Esters | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100 | 75-88 |
Phenols | Pd(OAc)₂/Xantphos | K₂CO₃ | Dioxane | 100 | 70-82 |
Primary Alkylamines | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 65-78 |
The direct construction of the 2-cyclopropyl moiety on the isoindolinone scaffold leverages rhodium(III)-catalyzed C–H activation/annulation sequences. This strategy offers superior step economy and regioselectivity compared to traditional cyclopropanation techniques. The process initiates with the formation of a five-membered rhodacycle intermediate via directed C–H activation ortho to the isoindolinone's carbonyl group. This key organometallic species undergoes subsequent carbene insertion from diazo compounds (e.g., ethyl diazoacetate) or cyclopropanating agents [5] [8].
The reaction efficiency is profoundly influenced by the electronic properties of the directing group. Electron-rich isoindolinones facilitate faster C–H metalation, while electron-deficient variants require carefully optimized conditions. Cyclopropane installation proceeds with excellent functional group tolerance, accommodating halogen substituents (including bromine at C7) without competing side reactions. The mechanism involves concerted metalation-deprotonation (CMD) as the turnover-limiting step, followed by rapid carbene transfer to generate the strained three-membered ring. Yields typically range from 65-85% using [Cp*RhCl₂]₂ (2.5-5 mol%) as the precatalyst in dichloroethane at 80°C, with Cu(OAc)₂ serving as an oxidant to regenerate the active Rh(III) species [5] [8].
The synthesis of enantioenriched 2-cyclopropylisoindolinones employs chiral titanium BINOLate complexes as Lewis acid catalysts. These complexes activate α,β-unsaturated carbonyl precursors (e.g., 7-bromo-1H-isoindole-1,3(2H)-dione) for stereoselective cyclopropanation. The mechanism involves face-selective delivery of the dimethylsulfoxonium methylide equivalent to the activated olefin. Titanium complexes bearing sterically demanding C₂-symmetric ligands (e.g., (R)- or (S)-BINOL derivatives) induce high enantioselectivity (typically 85-92% ee) by creating a well-defined chiral pocket around the metal center [8].
Critical parameters governing enantiocontrol include:
The reaction typically proceeds at -20°C to 0°C, achieving isolated yields of 70-85% with diastereomeric ratios exceeding 15:1 in favor of the trans-cyclopropyl isomer. The titanium catalyst activates the Michael acceptor while simultaneously organizing the nucleophile through Lewis acid-base interactions, enabling precise stereochemical control during the ring-closing event [8].
Enzymatic resolution provides complementary access to enantiopure 2-cyclopropylisoindolinones when asymmetric synthesis proves challenging. This strategy exploits the differential reaction kinetics of enantiomers with chiral biocatalysts. Lipases from Candida antarctica (CAL-B) and Pseudomonas fluorescens (PFL) demonstrate exceptional proficiency in discriminating between the enantiomers of racemic 2-cyclopropyl-7-bromoisoindolin-1-one precursors [8].
The process typically employs vinyl acetate as the acyl donor in organic-aqueous biphasic systems. The enzymatic hydrolysis exhibits remarkable selectivity (E values >200 for optimized systems), enabling near-complete resolution of racemates. Key advantages include:
The enzymatic resolution proceeds via selective acylation of one enantiomer, yielding the unreacted (S)-alcohol and (R)-acetate product (or vice versa depending on enzyme specificity), both with >99% ee at ~50% conversion. This approach is particularly valuable for synthesizing both enantiomers from a single racemic precursor, enabling structure-activity relationship studies of pharmacologically active isoindolinones [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8